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Compound of Interest

Compound Name:
3-(3,5-

Dimethoxybenzyl)cyclohexanone

CAS No.: 898785-03-0

Cat. No.: B1325437

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The alkylation of cyclohexanone and its derivatives is a fundamental carbon-carbon bond-

forming reaction in organic synthesis, crucial for the construction of a wide array of molecular

scaffolds found in natural products and pharmaceutically active compounds. The introduction of

a substituted benzyl moiety, such as 3,5-dimethoxybenzyl, can provide a key structural element

for further functionalization or for modulating the biological activity of a target molecule. This

document provides a detailed overview of the synthesis of 2-(3,5-

dimethoxybenzyl)cyclohexanone through the alkylation of cyclohexanone with 3,5-

dimethoxybenzyl chloride. The protocols and data presented are based on established

principles of enolate chemistry and analogous reactions reported in the scientific literature.

Reaction Principle
The core of this transformation is the alkylation of a cyclohexanone enolate. The reaction

proceeds in two main stages:
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Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon of

cyclohexanone, forming a nucleophilic enolate anion. Lithium diisopropylamide (LDA) is a

commonly employed base for this purpose as it is highly effective at irreversibly forming the

kinetic enolate.

Nucleophilic Attack (Alkylation): The generated enolate then acts as a nucleophile, attacking

the electrophilic benzylic carbon of 3,5-dimethoxybenzyl chloride in an SN2 reaction. This

results in the formation of a new carbon-carbon bond and the desired product, 2-(3,5-

dimethoxybenzyl)cyclohexanone.

Experimental Protocols
While a specific protocol for the reaction of cyclohexanone with 3,5-dimethoxybenzyl chloride is

not extensively documented, the following procedure is a representative method based on

general protocols for the alkylation of cyclohexanone enolates with benzyl halides.[1]

Materials and Equipment
Reagents:

Cyclohexanone (freshly distilled)

3,5-Dimethoxybenzyl chloride

Diisopropylamine (freshly distilled from CaH₂)

n-Butyllithium (in hexanes, titrated)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Apparatus:
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Round-bottom flasks, oven-dried

Magnetic stirrer and stir bars

Syringes and needles

Septa

Inert atmosphere setup (e.g., nitrogen or argon manifold)

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Rotary evaporator

Chromatography column

Protocol: Synthesis of 2-(3,5-
dimethoxybenzyl)cyclohexanone
1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):

To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a

nitrogen/argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) (e.g., 50 mL

for a 10 mmol scale reaction).

Cool the flask to -78 °C in a dry ice/acetone bath.

Slowly add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.

Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure

complete formation of LDA.

2. Enolate Formation:

Cool the freshly prepared LDA solution back down to -78 °C.
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Slowly add a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous THF

to the LDA solution via syringe.

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium

enolate.

3. Alkylation:

Prepare a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF.

Add this solution dropwise to the enolate solution at -78 °C.

Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room

temperature and stir overnight. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

4. Work-up and Purification:

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl

acetate or diethyl ether (3 x volume of aqueous layer).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,5-

dimethoxybenzyl)cyclohexanone.

Data Presentation
The following tables summarize expected and representative data for the starting materials and

the product. Note that the product data is based on analogous compounds due to the absence

of a specific literature report for 2-(3,5-dimethoxybenzyl)cyclohexanone.
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Table 1: Reactant and Product Properties

Compound Formula
Molecular Weight (
g/mol )

Appearance

Cyclohexanone C₆H₁₀O 98.14 Colorless liquid

3,5-Dimethoxybenzyl

chloride
C₉H₁₁ClO₂ 186.63

White to off-white

solid

2-(3,5-

Dimethoxybenzyl)cycl

ohexanone

C₁₅H₂₀O₃ 248.32

Expected to be a pale

yellow oil or low-

melting solid

Table 2: Representative Spectroscopic Data for 2-(Substituted benzyl)cyclohexanone

Derivatives
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Data Type
Expected Chemical Shifts/Signals for 2-
(3,5-dimethoxybenzyl)cyclohexanone

¹H NMR

Aromatic protons: ~6.3-6.5 ppm (multiple

signals, 3H). Methoxy protons: ~3.7-3.8 ppm

(singlet, 6H). Benzylic protons: ~2.5-3.2 ppm

(multiplet, 2H). Cyclohexanone α-proton: ~2.4-

2.6 ppm (multiplet, 1H). Cyclohexanone protons:

~1.5-2.2 ppm (multiplets, 8H).

¹³C NMR

Carbonyl carbon: ~210-212 ppm. Aromatic

carbons (C-O): ~160 ppm. Aromatic quaternary

carbon: ~140 ppm. Aromatic C-H carbons:

~100-107 ppm. Methoxy carbons: ~55 ppm.

Benzylic carbon: ~35-40 ppm. Cyclohexanone

carbons: ~25-50 ppm.

IR (cm⁻¹)

C=O stretch: ~1710 cm⁻¹. C-O stretch (aromatic

ether): ~1200-1250 cm⁻¹ and ~1050-1150 cm⁻¹.

Aromatic C-H stretch: ~3000-3100 cm⁻¹.

Aliphatic C-H stretch: ~2850-2950 cm⁻¹.

Mass Spec (m/z)

[M]⁺: Expected at 248. Key fragments: Loss of

the benzyl group, McLafferty rearrangement

fragments.

Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 2-(3,5-dimethoxybenzyl)cyclohexanone.

Experimental Workflow
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Start

Prepare LDA solution in THF at -78 °C

Add cyclohexanone to LDA at -78 °C
(1 hr)

Formation of enolate

Add 3,5-dimethoxybenzyl chloride
(Stir and warm to RT)

Nucleophilic attack

Quench with aq. NH₄Cl

Extract with organic solvent

Dry and concentrate

Purify by column chromatography

Isolated Product

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis and purification.
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Potential Applications in Drug Development
The 2-(3,5-dimethoxybenzyl)cyclohexanone scaffold can serve as a versatile intermediate in

the synthesis of more complex molecules with potential therapeutic applications. The 3,5-

dimethoxy substitution pattern is found in various biologically active compounds, including

analogues of combretastatin, which are known for their anticancer properties. The

cyclohexanone ring can be further modified through various reactions, such as:

Reduction of the ketone to an alcohol, which can be a precursor for esters or ethers.

Further alkylation or functionalization at the other α-position.

Ring-expansion or contraction reactions to access different carbocyclic systems.

Formation of heterocyclic rings by condensation with appropriate reagents.

These potential modifications make this scaffold a valuable building block for creating libraries

of compounds for screening in drug discovery programs targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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